molecular formula C5H8O2 B3180636 (2R)-tetrahydrofuran-2-carbaldehyde CAS No. 22170-11-2

(2R)-tetrahydrofuran-2-carbaldehyde

Cat. No.: B3180636
CAS No.: 22170-11-2
M. Wt: 100.12 g/mol
InChI Key: BBNYLDSWVXSNOQ-RXMQYKEDSA-N
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Description

(2R)-tetrahydrofuran-2-carbaldehyde is an organic compound with a tetrahydrofuran ring substituted with an aldehyde group at the second carbon atom. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (2R)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. These processes often utilize metal catalysts and controlled reaction conditions to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

    Oxidation: (2R)-tetrahydrofuran-2-carboxylic acid.

    Reduction: (2R)-tetrahydrofuran-2-methanol.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-tetrahydrofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development and its role in medicinal chemistry.

    Industry: It is used in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-tetrahydrofuran-2-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl group, oxidation-reduction processes, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-tetrahydrofuran-2-carbaldehyde: The enantiomer of (2R)-tetrahydrofuran-2-carbaldehyde, with the opposite configuration at the second carbon atom.

    Tetrahydrofuran-2-carboxylic acid: The oxidized form of this compound.

    Tetrahydrofuran-2-methanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with other molecules. This chiral specificity makes it valuable in asymmetric synthesis and in the development of enantiomerically pure compounds for pharmaceutical applications.

Properties

IUPAC Name

(2R)-oxolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNYLDSWVXSNOQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-tetrahydrofuran-2-carbaldehyde
Reactant of Route 2
(2R)-tetrahydrofuran-2-carbaldehyde
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(2R)-tetrahydrofuran-2-carbaldehyde
Reactant of Route 4
(2R)-tetrahydrofuran-2-carbaldehyde
Reactant of Route 5
(2R)-tetrahydrofuran-2-carbaldehyde
Reactant of Route 6
(2R)-tetrahydrofuran-2-carbaldehyde

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